(3-(1H-Pyrazol-1-yl)phenyl)methanamine
CAS No.: 687635-04-7
Cat. No.: VC3689644
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 687635-04-7 |
---|---|
Molecular Formula | C10H11N3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | (3-pyrazol-1-ylphenyl)methanamine |
Standard InChI | InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2 |
Standard InChI Key | YWZKZHCZKIKAAC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N2C=CC=N2)CN |
Canonical SMILES | C1=CC(=CC(=C1)N2C=CC=N2)CN |
Introduction
Chemical Properties and Structure
(3-(1H-Pyrazol-1-yl)phenyl)methanamine is a heterocyclic compound characterized by a pyrazole ring connected to a benzene ring, which also contains a methanamine group. This structural arrangement gives the molecule unique chemical reactivity and potential for biological activity.
Basic Chemical Identifiers
The compound exhibits the following fundamental chemical properties:
Property | Value |
---|---|
CAS Number | 687635-04-7 |
Molecular Formula | C10H11N3 |
Molecular Weight | 173.22 g/mol |
IUPAC Name | (3-pyrazol-1-ylphenyl)methanamine |
Standard InChI | InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13 |
SMILES | C1=CC(=CC(=C1)N2C=CC=N2)CN |
The molecule contains a pyrazole ring (C3H4N2) connected to a meta-substituted benzene ring with a methanamine (CH2NH2) group . This arrangement creates a scaffold that can be modified at multiple positions, particularly at the primary amine, making it valuable in medicinal chemistry.
Structural Features
The compound's structure consists of three key components:
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A pyrazole heterocycle (five-membered ring with two nitrogen atoms)
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A phenyl (benzene) ring connected to the pyrazole at the 1-position
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A methanamine group at the meta position of the phenyl ring
These structural elements contribute to the compound's chemical behavior, including its solubility, reactivity, and potential for derivatization .
Synthesis and Preparation Methods
Laboratory Synthesis
While the search results don't provide specific synthetic routes for (3-(1H-Pyrazol-1-yl)phenyl)methanamine, typical preparation of such compounds often involves:
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Formation of the pyrazole-phenyl bond through coupling reactions
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Introduction of the methanamine group via reduction of a nitrile precursor or other amino-functionalization methods
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Purification techniques including recrystallization or column chromatography
Stock Solution Preparation
For research applications, the following table outlines recommended volumes for preparing stock solutions of various concentrations:
Concentration | Amount of Compound |
---|---|
1 mg | 5 mg |
1 mM | 5.773 mL |
5 mM | 1.1546 mL |
10 mM | 0.5773 mL |
When preparing solutions, selecting an appropriate solvent based on the compound's solubility is essential for maintaining chemical integrity and ensuring accurate experimental results .
Applications in Research
Pharmaceutical Development
(3-(1H-Pyrazol-1-yl)phenyl)methanamine serves as a versatile building block in pharmaceutical research due to its unique scaffold properties. The compound's structure allows for various modifications, particularly at the primary amine site, enabling the synthesis of more complex molecules with potential biological activities.
Medicinal Chemistry
In medicinal chemistry, this compound offers several advantages:
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The pyrazole moiety can participate in hydrogen bonding interactions with biological targets
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The primary amine group provides a reactive site for introducing additional functional groups
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The rigid aromatic scaffold can contribute to favorable binding orientations with protein targets
These properties make the compound valuable in developing novel therapeutic agents and studying structure-activity relationships.
Related Compounds and Derivatives
Hydrochloride Salt Form
The hydrochloride salt of the compound, (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, has distinct properties:
Property | Value |
---|---|
CAS Number | 1245649-13-1 |
Molecular Formula | C10H12ClN3 |
Molecular Weight | 209.677 g/mol |
SMILES | C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl |
The salt form typically offers improved water solubility compared to the free base, making it potentially more suitable for aqueous applications in biological studies.
N-Methylated Derivative
A related compound is N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine, which features methylation of the primary amine:
Property | Value |
---|---|
Molecular Formula | C11H13N3 |
Derivative Type | N-methylated |
This methylated derivative represents a common structural modification that can alter the compound's physicochemical and biological properties, including receptor binding affinity and metabolic stability .
Research Applications
As a Chemical Building Block
The compound serves as an important intermediate in multistep organic synthesis, particularly in:
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Construction of more complex heterocyclic systems
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Development of chemical libraries for high-throughput screening
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Synthesis of target-oriented compounds for biological testing
These applications leverage the compound's bifunctional nature, with both nucleophilic (amine) and electrophilic sites available for further reactions.
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